

2,6-Dibromo-4-methylpyridine: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-4-methylpyridine

Cat. No.: B1312767

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-4-methylpyridine has emerged as a crucial building block in modern organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, key synthetic applications, and detailed experimental protocols for its utilization in palladium-catalyzed cross-coupling reactions. Furthermore, it delves into the application of this scaffold in the synthesis of bioactive molecules, specifically focusing on pyridine-bridged combretastatin analogues, potent anticancer agents that target tubulin polymerization. This document aims to serve as a practical resource for chemists and pharmacologists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

2,6-Dibromo-4-methylpyridine, also known as 2,6-dibromo-4-picoline, is a halogenated pyridine derivative. The presence of two bromine atoms at the 2 and 6 positions of the pyridine ring renders it an excellent substrate for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	73112-16-0	[1] [2]
Molecular Formula	C ₆ H ₅ Br ₂ N	[1] [3]
Molecular Weight	250.92 g/mol	[1]
Appearance	White to pale yellow crystalline powder or acicular crystals	[1] [3]
Melting Point	77-79 °C	[3] [4] [5]
Boiling Point	282.8 - 283 °C at 760 mmHg	[3] [4] [5]
Density	1.911 g/cm ³	[3] [4]
Solubility	Generally soluble in common organic solvents.	[1]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C.	[4] [5]

Applications in Organic Synthesis

The synthetic utility of **2,6-dibromo-4-methylpyridine** is primarily centered around the reactivity of its two bromine substituents. These positions are susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the sequential and controlled introduction of various aryl, heteroaryl, and alkyl groups.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling **2,6-dibromo-4-methylpyridine** with a wide array of boronic acids or their esters. This method is particularly valuable for the synthesis of 2,6-diaryl-4-methylpyridines.
- Stille Coupling: This reaction involves the coupling of **2,6-dibromo-4-methylpyridine** with organostannane reagents, providing another efficient route to carbon-carbon bond formation.
- Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 2,6-diamino-4-methylpyridine derivatives, which are

important scaffolds in medicinal chemistry.

Fig. 1: Key cross-coupling reactions of **2,6-Dibromo-4-methylpyridine**.

Synthesis of Bioactive Molecules: Pyridine-Bridged Combretastatin Analogues

A significant application of **2,6-dibromo-4-methylpyridine** is in the synthesis of pyridine-bridged analogues of Combretastatin A-4 (CA-4).^{[1][5]} CA-4 is a potent natural product that exhibits anticancer activity by inhibiting tubulin polymerization. By replacing the cis-stilbene bridge of CA-4 with a 4-methylpyridine core, novel analogues with promising antiproliferative activities have been developed.^[1]

Antiproliferative Activity of Pyridine-Bridged CA-4 Analogues

The following table summarizes the in vitro cytotoxic activity (IC_{50} values) of representative pyridine-bridged combretastatin analogues synthesized from dibromopyridine precursors against various human cancer cell lines.

Compound	Linker Type	R ¹	R ²	MDA-MB-231 IC ₅₀ (μM)	A549 IC ₅₀ (μM)	HeLa IC ₅₀ (μM)	Reference
4h	3-atom (N-inclusive)	2,4-di-OMe	4-OMe	0.0023	0.0019	0.0011	[5]
4s	3-atom (N-inclusive)	2,4-di-OMe	4-NMe ₂	0.0031	0.0033	0.0016	[5]
4t	3-atom (N-inclusive)	3,4,5-tri-OMe	4-OH	0.0089	0.011	0.0049	[5]
3c	3-atom (N-inclusive)	2,4-di-OMe	2,4-di-OMe	0.0041	0.0045	0.0022	[5]
CA-4	cis-Stilbene	3,4,5-tri-OMe	4-OH	0.0028	0.0038	0.0009	[6]

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving **2,6-dibromo-4-methylpyridine**.

General Procedure for Sequential Suzuki-Miyaura Coupling

This protocol describes the synthesis of unsymmetrical 2,6-diaryl-4-methylpyridines, analogous to the pyridine-bridged combretastatins, starting from **2,6-dibromo-4-methylpyridine**.

Step 1: Monosubstitution

- To a solution of **2,6-dibromo-4-methylpyridine** (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the first arylboronic acid (1.1 eq) and potassium carbonate (2.0 eq).

- Degas the mixture by bubbling with argon for 20 minutes.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.03 eq) to the reaction mixture.
- Heat the mixture to 85 °C and stir for 12-18 hours under an inert atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the 2-aryl-6-bromo-4-methylpyridine intermediate.

Step 2: Disubstitution

- To a solution of the purified 2-aryl-6-bromo-4-methylpyridine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the second arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).
- Degas the mixture by bubbling with argon for 20 minutes.
- Add $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 eq) to the reaction mixture.
- Heat the mixture to 85 °C and stir for 12-18 hours under an inert atmosphere.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

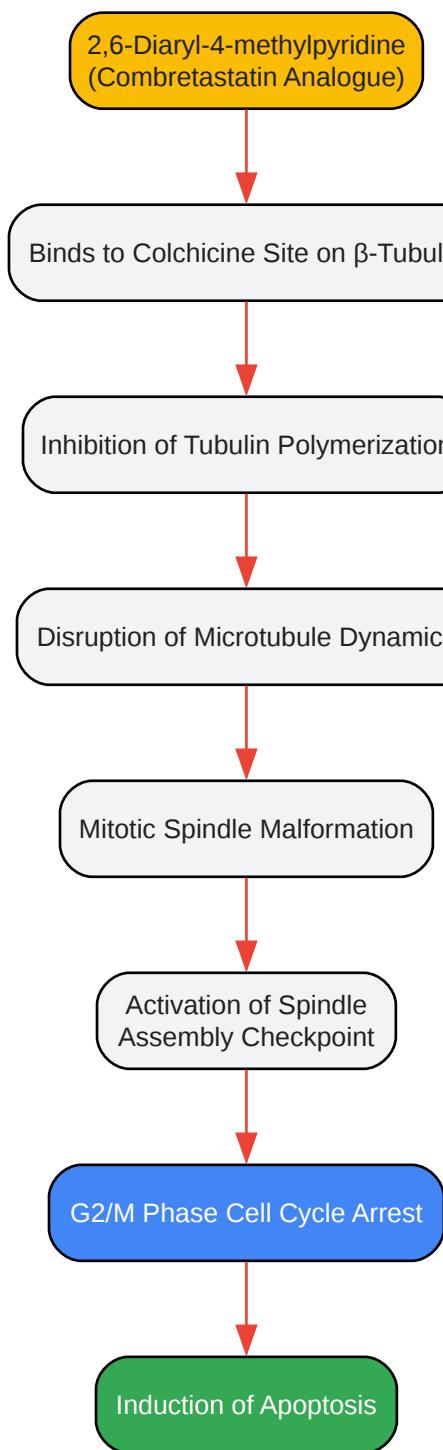

- Purify the crude product by flash column chromatography on silica gel to yield the final 2,6-diaryl-4-methylpyridine product.

Fig. 2: Experimental workflow for sequential Suzuki-Miyaura coupling.

Mechanism of Action: Inhibition of Tubulin Polymerization

Compounds synthesized from **2,6-dibromo-4-methylpyridine**, such as the pyridine-bridged combretastatin analogues, exert their anticancer effects by targeting microtubule dynamics.^[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly in the formation of the mitotic spindle.

These synthetic analogues act as microtubule-destabilizing agents, binding to the colchicine-binding site on β -tubulin.^[8] This binding inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.^[3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.^[7]

[Click to download full resolution via product page](#)

Fig. 3: Signaling pathway of tubulin polymerization inhibition.

Conclusion

2,6-Dibromo-4-methylpyridine is a highly valuable and versatile building block in organic synthesis. Its ability to undergo sequential and selective palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse array of complex molecules. The successful application of this scaffold in the development of potent pyridine-bridged combretastatin analogues highlights its significance in medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the synthesis of novel bioactive compounds and functional materials based on the 2,6-disubstituted-4-methylpyridine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [2,6-Dibromo-4-methylpyridine: A Versatile Scaffold for Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312767#2-6-dibromo-4-methylpyridine-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com